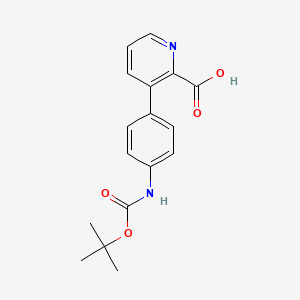

3-(4-((叔丁氧羰基)氨基)苯基)吡啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is a chemical compound with the molecular formula C17H18N2O4 . It is not intended for human or veterinary use and is primarily used for research purposes.

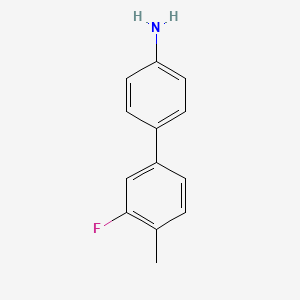

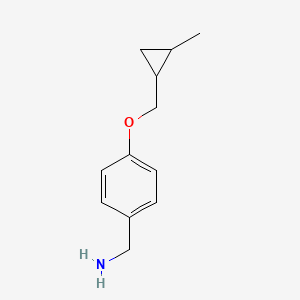

Molecular Structure Analysis

The molecular structure of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid consists of a picolinic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring . The molecular weight of the compound is 314.341.科学研究应用

合成和化学性质

- 氨基酸的不对称合成:与 3-(4-((叔丁氧羰基)氨基)苯基)吡啶-2-甲酸 类似的化合物用于氨基酸的不对称合成,突出了它们在立体选择性偶联和有机金属试剂中的重要性 (Williams 等,2003).

- 晶体结构分析:已经研究了相关化合物的结构特征,揭示了分子排列和相互作用的见解 (Zheng 等,2008).

- 器件中的光电性质:吡啶-2-甲酸的衍生物,例如在双环金属铱配合物的合成中,显示出有希望的光电性质,可用于发光器件 (Xiao 等,2009).

催化和化学反应

- N-叔丁氧羰基化的催化剂:这些化合物在胺的 N-叔丁氧羰基化中充当有效的催化剂,这对于保护肽合成中的基团至关重要 (Heydari 等,2007).

- 新型叔丁氧羰基化试剂:研究表明叔丁氧羰基化试剂可用于酚和胺等底物,突出了在温和条件下的化学选择性反应 (Saito 等,2006).

在肽合成中的应用

- 改进的合成技术:已经开发了相关化合物的改进合成技术,提高了产率并减少了外消旋化,这有利于肽合成 (Liu 等,2008).

- 在肽构象中的作用:相关化合物的晶体结构提供了肽构象的见解,这对于理解肽化学至关重要 (Jankowska 等,2002).

药用应用

- 设计抗癌剂:已经合成并评估了类似化合物的功能化氨基酸衍生物在癌症治疗中的潜力 (Kumar 等,2009).

安全和危害

作用机制

Target of Action

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It’s known that the tert-butyloxycarbonyl (boc) group is a common protecting group in organic chemistry, particularly in peptide synthesis . It protects reactive amine groups during chemical reactions, preventing unwanted side reactions. The BOC group can be removed under acidic conditions when no longer needed .

Biochemical Pathways

Given its potential use in peptide synthesis , it may be involved in pathways related to protein synthesis and modification.

Result of Action

Based on its potential use in peptide synthesis , it may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Action Environment

The action, efficacy, and stability of 3-(4-BOC-Aminophenyl)picolinic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances . For example, the BOC group can be removed under acidic conditions .

属性

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)13-5-4-10-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGVCDIQGVFMLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B578391.png)